molecular formula C23H33IN4O3 B15166374 1-Hexyl-4-{2-[2-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinyl)phenyl]ethyl}pyridin-1-ium iodide CAS No. 329183-20-2

1-Hexyl-4-{2-[2-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinyl)phenyl]ethyl}pyridin-1-ium iodide

Cat. No.: B15166374
CAS No.: 329183-20-2
M. Wt: 540.4 g/mol
InChI Key: AOIUFBQKKNYYIT-UHFFFAOYSA-N
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Description

1-Hexyl-4-{2-[2-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinyl)phenyl]ethyl}pyridin-1-ium iodide is a quaternary pyridinium salt featuring a hydrazinyl-acetamide-indole pharmacophore. Its structure combines a hexyl chain at the pyridinium nitrogen, a hydrazinyl linker, and a hydroxyethylamino-oxoacetyl group, distinguishing it from related antimicrobial agents . The ionic iodide counterion enhances aqueous solubility, while the hexyl substituent may improve lipid membrane penetration .

Properties

CAS No.

329183-20-2

Molecular Formula

C23H33IN4O3

Molecular Weight

540.4 g/mol

IUPAC Name

2-[2-[2-[2-(1-hexylpyridin-1-ium-4-yl)ethyl]phenyl]hydrazinyl]-N-(2-hydroxyethyl)-2-oxoacetamide;iodide

InChI

InChI=1S/C23H32N4O3.HI/c1-2-3-4-7-15-27-16-12-19(13-17-27)10-11-20-8-5-6-9-21(20)25-26-23(30)22(29)24-14-18-28;/h5-6,8-9,12-13,16-17,28H,2-4,7,10-11,14-15,18H2,1H3,(H2-,24,25,26,29,30);1H

InChI Key

AOIUFBQKKNYYIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[N+]1=CC=C(C=C1)CCC2=CC=CC=C2NNC(=O)C(=O)NCCO.[I-]

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

1-Hexyl-4-{2-[2-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinyl)phenyl]ethyl}pyridin-1-ium iodide features a pyridinium core, which is often associated with various biological activities, including antimicrobial and anticancer properties. The hydrazine moiety contributes to its reactivity and potential therapeutic effects.

Antimicrobial Activity

Research indicates that compounds containing hydrazine derivatives exhibit significant antimicrobial properties. For instance, hydrazones have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Potential

Hydrazine derivatives have been studied for their anticancer properties. A notable study demonstrated that similar compounds can induce apoptosis in cancer cells by activating caspases, which are crucial for the apoptotic process . The presence of the pyridinium structure may enhance this effect by facilitating cellular uptake and interaction with DNA or other critical cellular targets.

Case Studies

  • Antimalarial Activity : A related hydrazone compound was tested for its antimalarial activity against Plasmodium falciparum. Results showed significant suppression of parasite growth in vitro and prolonged survival in infected murine models .
  • Cytotoxicity Tests : In vitro studies have assessed the cytotoxic effects of similar compounds on various cancer cell lines. Results indicated that these compounds can effectively inhibit cell proliferation, suggesting their potential use as chemotherapeutic agents .

The biological activity of 1-Hexyl-4-{2-[2-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinyl)phenyl]ethyl}pyridin-1-ium iodide may involve several mechanisms:

  • DNA Intercalation : Compounds with aromatic structures can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to induce oxidative stress in cells, leading to apoptosis.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
AntimicrobialHydrazonesMembrane disruption
AnticancerSimilar derivativesInduction of apoptosis
AntimalarialBenzothiazole hydrazonesInhibition of parasite growth

Comparison with Similar Compounds

Key Observations :

  • Ionic nature improves solubility over neutral analogs (e.g., 5a–h, 6), which require organic solvents for dissolution .

Antimicrobial Activity

While direct MIC data for the target compound is unavailable, structurally related glyoxylamides (5a–l) exhibit broad-spectrum activity against Staphylococcus aureus, Escherichia coli, and Candida albicans . The hexyl group may enhance penetration through bacterial membranes, akin to lipophilic side chains in coumarin-acetamide derivatives (). However, excessive hydrophobicity (e.g., hexyl vs. ethyl) could reduce water compatibility, necessitating formulation optimization .

Molecular Docking and Mechanism

AutoDock4 studies () on analogs reveal that the hydrazinyl-acetamide moiety binds to microbial enzyme active sites (e.g., C. albicans CYP51). The pyridinium group in the target compound may engage in ionic interactions with negatively charged residues, while the hexyl chain occupies hydrophobic pockets inaccessible to smaller substituents (e.g., Cl, Br in 5f–h) .

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